molecular formula C9H7NOS B1297106 Benzo[b]thiophene-3-carboxamide CAS No. 858117-17-6

Benzo[b]thiophene-3-carboxamide

Cat. No. B1297106
CAS RN: 858117-17-6
M. Wt: 177.22 g/mol
InChI Key: QXJDOADTRZGPJZ-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . It is also known as Thianaphthene-3-carboxaldehyde .


Synthesis Analysis

The synthesis of this compound involves a one-step intermolecular manner from easily available o-silylaryl triflates and alkynyl sulfides . Another method involves a tandem-type, cyclization–addition sequence in the presence of a rhodium catalyst .


Molecular Structure Analysis

The molecular structure of this compound involves a five-membered heteroaromatic compound containing a sulfur atom . The 1H NMR and H–H COSY spectra show sharp singlet at 12.87 ppm corresponding to the phenolic –OH (D2O exchangeable) and broad singlet at 6.36 ppm corresponding to aromatic –NH2 (D2O exchangeable) .


Chemical Reactions Analysis

This compound undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . It also undergoes reactions with alkynyl sulfides affording benzo[b]thiophenes .

Scientific Research Applications

Inhibition of Cell Adhesion and Anti-inflammatory Properties

Benzo[b]thiophene-3-carboxamide derivatives have been identified as significant in inhibiting cell adhesion and possessing anti-inflammatory properties. Studies have demonstrated that these compounds can decrease the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules like E-selectin, ICAM-1, and VCAM-1. One particular compound, PD 144795, was found to be orally active in various models of inflammation, highlighting its potential as an anti-inflammatory agent (Boschelli et al., 1995).

Wide Spectrum of Pharmacological Properties

Benzo[b]thiophene derivatives are of current interest due to their broad spectrum of pharmacological properties. They have been employed in the synthesis of several new derivatives, such as thiadiazoles, oxadiazoles, and pyrazolin, which have been characterized for their antibacterial, antifungal, and anti-inflammatory activities. Many of these molecules have shown potent efficacy, underscoring the versatility of benzo[b]thiophene-based compounds in medicinal chemistry (Isloor et al., 2010).

Safety and Hazards

Benzo[b]thiophene-3-carboxamide is harmful if swallowed . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .

Future Directions

The future directions of research on Benzo[b]thiophene-3-carboxamide could involve the design and synthesis of a series of benzo[b]thiophene-2-carboxamide derivatives as potential STING agonists . Additionally, the therapeutic importance of synthetic thiophene, a related compound, has been highlighted, indicating potential future directions in medicinal chemistry research .

properties

IUPAC Name

1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJDOADTRZGPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the pharmacological properties of benzo[b]thiophene-3-carboxamide derivatives?

A1: Research has explored the potential of this compound derivatives for various pharmacological activities. Studies have shown that certain derivatives exhibit local anesthetic, anticholinergic, and antihistaminic properties [, ]. For instance, dialkylaminoethyl benzo[b]thiophene-3-carboxylates, N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamides, and 2-dialkylaminoethyl benzo[b]thiophene-3-carbamates displayed notable activity in these areas [, ].

Q2: How does the structure of this compound influence its antioxidant activity?

A2: In a study comparing different series of benzothienopyridines and benzothienopyrimidines, the presence of specific substituents on the this compound core significantly impacted their antioxidant activity against DPPH and ABTS radicals []. Notably, 2-amino-benzo[b]thiophene-3-carboxamide (2) and 2-pyridine-2-phenyl-,5,6,7,8,9-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine (6d) exhibited the most potent radical scavenging activity, comparable to the reference standard Trolox []. This highlights the importance of specific structural features for optimal antioxidant efficacy.

Q3: Can you describe a scalable synthesis route for a specific this compound derivative?

A3: A scalable synthesis of N,2-dimethyl-6-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)this compound (AG-28262), a VEGFR inhibitor, was achieved through a multi-step process []. Key improvements for large-scale manufacturing included a two-step thiophenol alkylation/cyclization for a key intermediate and a stepwise imidazole synthesis replacing a challenging palladium-mediated coupling reaction [].

Q4: Are there any known synthetic routes for creating diverse this compound derivatives?

A4: Researchers have developed various synthetic approaches for this compound derivatives. One method utilizes (ortho-alkynyl)phenyl methoxymethyl sulfides and isocyanates in a rhodium-catalyzed tandem cyclization-addition sequence to efficiently produce the desired compounds []. Another study employed 2-(2-cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide (3) as a versatile starting material for synthesizing a range of derivatives, including 4-thiazolidinones, thiazolidines, thiophene analogs, and more []. These diverse synthetic strategies offer flexibility in exploring the chemical space of benzo[b]thiophene-3-carboxamides for various applications.

Q5: Has the antimicrobial activity of this compound derivatives been investigated?

A5: Yes, certain this compound derivatives have shown promising antimicrobial properties []. Specifically, compound 12b, derived from 2-(2-cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide, displayed significant antimicrobial activity against Ampicillin-sensitive strains []. This finding suggests the potential of this class of compounds as a source of novel antimicrobial agents.

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